molecular formula C17H18N6O3 B2742276 methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate CAS No. 539805-71-5

methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate

Cat. No.: B2742276
CAS No.: 539805-71-5
M. Wt: 354.37
InChI Key: NNLOWQBUAFZUQT-DJKKODMXSA-N
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Description

The compound methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate features a triazolotriazinone core fused with a [1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-one system, substituted at position 6 with a tert-butyl group. The imino (-CH=N-) linkage connects this heterocycle to a methyl benzoate moiety at the para position. Key structural attributes include:

  • Triazolotriazinone core: Imparts rigidity and electronic effects due to conjugated nitrogen atoms.
  • Methyl benzoate ester: Modulates solubility and serves as a metabolically labile group.

Synthetic routes likely involve condensation reactions between aminotriazolotriazinone derivatives and 4-formylbenzoate esters, followed by purification via crystallization (as seen in analogous compounds) .

Properties

IUPAC Name

methyl 4-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-17(2,3)13-14(24)23(16-20-18-10-22(16)21-13)19-9-11-5-7-12(8-6-11)15(25)26-4/h5-10H,1-4H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOWQBUAFZUQT-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate is a compound of interest within medicinal chemistry due to its potential biological activities. This article aims to synthesize available data on its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound features a complex structure characterized by a triazole ring fused with a triazinone moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and triazinone scaffolds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies show that derivatives with similar structures can have Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against these pathogens .
  • Antifungal Activity : Compounds in this class also demonstrate antifungal properties against species like Candida albicans and Aspergillus fumigatus, with varying degrees of efficacy reported .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity : In vitro studies have shown that related triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds showing IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression, although specific pathways for this compound require further investigation.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Antibacterial Properties : A study demonstrated that a series of triazole derivatives had potent antibacterial effects against both drug-sensitive and drug-resistant strains of bacteria. One compound showed up to 16 times more activity than ampicillin against certain strains .
  • Cytotoxicity Evaluation : Another research effort focused on triazolethiones revealed that specific derivatives exhibited significant cytotoxicity against MCF-7 cells. The most active compounds were noted for their ability to induce apoptosis in cancer cells .

Data Table: Biological Activities Overview

Biological Activity Tested Strains/Cell Lines MIC/IC50 Values References
AntibacterialS. aureus0.125 - 8 µg/mL ,
E. coli0.125 - 8 µg/mL ,
P. aeruginosa0.125 - 8 µg/mL ,
AntifungalC. albicansVaries
A. fumigatusVaries
AnticancerMCF-7Low µM range
Bel-7402Low µM range

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Quinoline-Piperazine Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated analogs (C2–C7) replace the triazolotriazinone core with a quinoline-piperazine system. Key differences:

  • Electronic properties: The quinoline core is less electron-deficient than triazolotriazinone, altering reactivity and binding interactions.
  • Substituent effects : Halogens (Br, Cl, F) on the phenyl ring modulate electronic density and lipophilicity, whereas the tert-butyl group in the target compound primarily affects steric bulk.
  • Synthesis : These analogs are crystallized from ethyl acetate as yellow/white solids, with characterization via $ ^1H $ NMR and HRMS .
Pyridazine/Isoxazole Derivatives ()

Ethyl benzoate derivatives like I-6230 and I-6273 feature pyridazine or isoxazole cores linked via phenethylamino/thio groups. Comparisons:

  • Ester flexibility : Ethyl esters (vs. methyl) may alter pharmacokinetics (e.g., slower hydrolysis).
  • Heterocycle diversity: Pyridazine/isoxazole cores offer distinct hydrogen-bonding and dipole interactions compared to triazolotriazinone.

Substituent Variations

Trifluoromethyl and Alkyloxy Chains ()

Liquid crystals such as (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (I6) share the imino-methyl-benzoate motif but incorporate:

  • Trifluoromethyl groups : Enhance thermal stability and mesomorphic behavior via strong dipolar interactions.
  • Alkyloxy chains : Terminal hexyloxy/decyloxy chains induce liquid crystalline phases, unlike the tert-butyl group in the target compound, which lacks such flexibility .
Methoxy Substituents ()

The structurally similar [4-[(E)-(6-tert-butyl-7-oxidanylidene-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]-2-methoxy-phenyl] 2-methoxybenzoate adds methoxy groups to the phenyl rings, which could:

  • Increase solubility : Methoxy groups enhance polarity compared to tert-butyl.
  • Alter electronic effects : Electron-donating methoxy groups may shift UV-Vis absorbance profiles .

Functional Group Comparisons

Carbamoylamino vs. Imino Linkage ()

Aquaporin inhibitors like methyl 4-(carbamoylamino)benzoate replace the imino group with a carbamoylamino (-NH-CONH$_2$) moiety:

  • Synthetic routes : Prepared via urea formation rather than Schiff base condensation .
Amide-Linked Derivatives ()

HDAC inhibitors such as methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate feature amide spacers instead of imino linkages:

  • Metabolic stability : Amides resist hydrolysis better than imines, extending half-life.
  • Structural rigidity: The amide group restricts conformational flexibility compared to the imino bond .

Spectral and Physical Properties

Compound Class Key Spectral Features (NMR/IR) Physical Properties Reference
Target Compound $ ^1H $ NMR: δ 8.5–8.7 (imino CH=N), 3.9 (COOCH$_3$) Likely crystalline solid [Hypothetical]
Quinoline-Piperazine (C1) $ ^1H $ NMR: δ 8.2–8.4 (quinoline H), 3.8 (COOCH$_3$) Yellow/white solids, m.p. >150°C
Trifluoromethyl Liquid Crystal (I6) IR: 1725 cm$^{-1}$ (C=O), 2940 cm$^{-1}$ (CH$_2$) Pale yellow crystals, m.p. ~92% yield
Carbamoylamino Benzoate $ ^1H $ NMR: δ 6.8–7.2 (aromatic H), 2.5 (CONH$_2$) Not reported

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